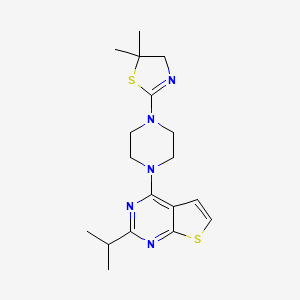

Menin-MLL inhibitor 3

Description

BenchChem offers high-quality Menin-MLL inhibitor 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Menin-MLL inhibitor 3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H25N5S2 |

|---|---|

Molecular Weight |

375.6 g/mol |

IUPAC Name |

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-propan-2-ylthieno[2,3-d]pyrimidine |

InChI |

InChI=1S/C18H25N5S2/c1-12(2)14-20-15(13-5-10-24-16(13)21-14)22-6-8-23(9-7-22)17-19-11-18(3,4)25-17/h5,10,12H,6-9,11H2,1-4H3 |

InChI Key |

BYEYBIAXHABAEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C2C=CSC2=N1)N3CCN(CC3)C4=NCC(S4)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of Menin-MLL Inhibitors in Leukemia Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Menin-MLL interaction inhibitors, with a focus on the thienopyrimidine compound MI-3 and its analogs, in the context of leukemia. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction: Targeting the Menin-MLL Interaction in Leukemia

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are often aggressive and associated with poor prognoses. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein Menin, a product of the MEN1 gene. This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the upregulation of key downstream effectors such as HOXA9 and MEIS1. These genes play a crucial role in promoting leukemic cell proliferation and blocking differentiation.

The dependency of MLL-rearranged leukemias on the Menin-MLL interaction has made this protein-protein interface a prime target for therapeutic intervention. Small molecule inhibitors, such as MI-3, have been developed to specifically disrupt this interaction, offering a targeted therapeutic strategy. This guide explores the preclinical biological activity of these inhibitors in leukemia cells.

Quantitative Analysis of Menin-MLL Inhibitor Activity

The efficacy of Menin-MLL inhibitors has been quantified across various MLL-rearranged leukemia cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for MI-3 and other notable Menin-MLL inhibitors.

Table 1: IC50 Values of Menin-MLL Inhibitors in Biochemical Assays

| Compound | IC50 (nM) | Assay Type | Reference |

| MI-3 | 648 | Fluorescence Polarization | [1] |

| MI-2 | 446 | Fluorescence Polarization | [1] |

| MI-463 | 15.3 | Fluorescence Polarization | [1] |

| MI-503 | 14.7 | Fluorescence Polarization | [1] |

| MI-3454 | 0.51 | Fluorescence Polarization | [1] |

Table 2: Anti-proliferative Activity (GI50) of Menin-MLL Inhibitors in Leukemia Cell Lines

| Compound | Cell Line | MLL Fusion | GI50 (µM) | Reference |

| MIV-6 | MLL-AF9 transformed BMCs | MLL-AF9 | 1.1 | [2] |

| MIV-3R | MLL-AF9 transformed BMCs | MLL-AF9 | 4.5 | [2] |

Core Mechanism of Action

MI-3 and its analogs function by competitively binding to a pocket on Menin that is essential for its interaction with MLL fusion proteins. This disruption prevents the recruitment of the MLL fusion complex to the chromatin, leading to the downregulation of target genes critical for leukemogenesis.

Disruption of the Menin-MLL Interaction

Co-immunoprecipitation experiments have demonstrated that treatment with Menin-MLL inhibitors effectively disrupts the interaction between Menin and MLL fusion proteins (e.g., MLL-AF9) in leukemia cells.[2]

Downregulation of Key Oncogenes

The inhibition of the Menin-MLL interaction leads to a significant reduction in the expression of downstream target genes, most notably HOXA9 and MEIS1.[2][3][4] This is a key molecular consequence of treatment and is directly linked to the observed anti-leukemic effects. Quantitative real-time PCR (qRT-PCR) is a standard method to quantify these changes in gene expression.[2][3]

Cellular Effects of MI-3 and Analogs in Leukemia Cells

The biological activity of Menin-MLL inhibitors manifests in several key anti-leukemic cellular responses.

Inhibition of Cell Proliferation

Menin-MLL inhibitors exhibit potent and dose-dependent inhibition of proliferation in various MLL-rearranged leukemia cell lines, as demonstrated by cell viability assays such as the MTT assay.[2]

Induction of Myeloid Differentiation

A hallmark of Menin-MLL inhibitor activity is the induction of myeloid differentiation. Treatment of MLL-rearranged AML cell lines with these inhibitors leads to a significant increase in the expression of the myeloid differentiation marker CD11b.[4] This indicates a reversal of the differentiation block that is characteristic of these leukemias.

Induction of Apoptosis

In addition to differentiation, Menin-MLL inhibitors can induce apoptosis in leukemia cells. This programmed cell death contributes to the overall reduction in viable leukemia cells following treatment.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Menin-MLL inhibitors are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed leukemia cells (e.g., HL-60, THP-1) at a density of 5 × 10⁴ cells/well in a 24-well plate.[5]

-

Compound Treatment: Incubate the cells with varying concentrations of the Menin-MLL inhibitor (e.g., 1–200 μM) in a final volume of 100 µL of growth medium for 24 to 72 hours at 37°C with 5% CO₂.[5][6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 690 nm.[5]

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of the Menin-MLL protein-protein interaction.

-

Cell Lysis: Lyse cells (e.g., HEK293T transfected with an MLL-fusion construct) with a non-detergent, low-salt lysis buffer to preserve protein-protein interactions.[7]

-

Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[7]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins in the complex (e.g., anti-FLAG for a FLAG-tagged MLL-fusion protein) overnight at 4°C.[8]

-

Complex Capture: Add protein A/G beads to the lysate and antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[8]

-

Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of the interacting protein (e.g., Menin) by Western blotting.

Flow Cytometry for Myeloid Differentiation (CD11b Expression)

This method quantifies the percentage of cells expressing the myeloid differentiation marker CD11b.

-

Cell Treatment: Treat AML cells with the Menin-MLL inhibitor for a specified period (e.g., 3 days).[9]

-

Antibody Staining: Harvest the cells and stain with a fluorescently labeled anti-CD11b antibody. An isotype control antibody should be used to determine background fluorescence.

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of CD11b-positive cells.[9][10]

Visualizing Pathways and Workflows

Signaling Pathway of Menin-MLL in Leukemogenesis

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and its inhibition by MI-3.

Experimental Workflow for Assessing MI-3 Activity

Caption: A generalized experimental workflow for characterizing the biological activity of MI-3 in leukemia cells.

Conclusion

The preclinical data for MI-3 and other Menin-MLL inhibitors strongly support their therapeutic potential in MLL-rearranged leukemias. These compounds effectively disrupt the key protein-protein interaction driving the disease, leading to the downregulation of critical oncogenes and subsequent inhibition of cell proliferation, induction of differentiation, and apoptosis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this promising class of targeted therapies for leukemia.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell viability (MTT) assay [bio-protocol.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. bitesizebio.com [bitesizebio.com]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. Flow cytometric analysis of membrane CD11b, CD11c and CD14 expression in acute myeloid leukaemia: relationships with monocytic subtypes and the concept of relative antigen expression - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Discovery and Synthesis of Menin-MLL Inhibitor 3 (MI-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Menin-MLL inhibitor 3 (MI-3), a key compound in the exploration of targeted therapies for MLL-rearranged leukemias.

Introduction

Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies with a generally poor prognosis. The fusion proteins generated by chromosomal translocations involving the MLL gene are dependent on an interaction with the protein Menin for their leukemogenic activity. This critical protein-protein interaction (PPI) has emerged as a promising therapeutic target. The disruption of the Menin-MLL interaction with small molecules represents a novel strategy to combat these leukemias. MI-3 is a potent, small-molecule inhibitor that specifically targets this interaction, demonstrating significant anti-leukemic effects in preclinical studies. This document details the scientific journey of its discovery, its chemical synthesis, and the experimental protocols used to validate its mechanism of action and efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for MI-3 and its related analog, MI-2, providing a clear comparison of their in vitro and cellular activities.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration

| Compound | IC50 (nM) | Kd (nM) |

| MI-2 | 446 ± 28 | 158 |

| MI-3 | 648 | 201 |

Table 2: Cellular Activity in MLL-Rearranged Leukemia Models

| Compound | Cell Line | Assay | GI50 (µM) |

| MI-2 | MLL-AF9 transduced BMCs | Proliferation | ~5 |

| MI-3 | MLL-AF9 transduced BMCs | Proliferation | ~5 |

| MI-3 | MLL-ENL transduced BMCs | Proliferation | ~5 |

Discovery and Synthesis of MI-3

The discovery of MI-3 was a result of a structure-activity relationship (SAR) study based on an initial hit from a high-throughput screen, which identified the thienopyrimidine scaffold as a promising starting point for Menin-MLL inhibitors.

Proposed Synthesis of MI-3

A detailed, step-by-step synthesis for MI-3 is based on established methods for the synthesis of thienopyrimidine derivatives and related heterocyclic compounds. The general strategy involves the construction of the 6-isopropylthieno[2,3-d]pyrimidin-4-one core, followed by chlorination and subsequent nucleophilic substitution with the 5,5-dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole side chain.

Scheme 1: Proposed Synthesis of 4-chloro-6-isopropylthieno[2,3-d]pyrimidine (Intermediate A)

-

Step 1: Synthesis of 2-amino-5-isopropyl-thiophene-3-carbonitrile. This can be achieved through a Gewald reaction, by reacting isovaleraldehyde, malononitrile, and elemental sulfur in the presence of a base like morpholine or triethylamine.

-

Step 2: Formation of the thieno[2,3-d]pyrimidin-4-one. The resulting 2-aminothiophene-3-carbonitrile is then cyclized with formic acid or formamide under reflux to yield 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one.

-

Step 3: Chlorination. The thienopyrimidinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the key intermediate, 4-chloro-6-isopropylthieno[2,3-d]pyrimidine (Intermediate A).

Scheme 2: Synthesis of 5,5-dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (Intermediate B)

-

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperazine-2-carbonitrile. This can be prepared from commercially available starting materials.

-

Step 2: Conversion to a thioamide. The nitrile is converted to a thioamide using a reagent like Lawesson's reagent.

-

Step 3: Cyclization to form the dihydrothiazole ring. The thioamide is then reacted with a suitable three-carbon synthon, such as 1,2-dibromo-2-methylpropane, to form the 5,5-dimethyl-4,5-dihydrothiazole ring.

-

Step 4: Deprotection. The Boc protecting group is removed under acidic conditions to yield 5,5-dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (Intermediate B).

Scheme 3: Final Assembly of MI-3

-

Final Step: Intermediate A (4-chloro-6-isopropylthieno[2,3-d]pyrimidine) and Intermediate B (5,5-dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole) are coupled via a nucleophilic aromatic substitution reaction. This is typically carried out in a suitable solvent like ethanol or DMF, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), to afford the final product, MI-3.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize MI-3.

Fluorescence Polarization (FP) Assay for IC50 Determination

This assay measures the ability of a compound to inhibit the interaction between Menin and an MLL-derived peptide.

-

Materials:

-

Recombinant human Menin protein.

-

FITC-labeled MLL peptide (e.g., FITC-MBM1).

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM β-mercaptoethanol, 0.01% Tween-20.

-

MI-3 stock solution in DMSO.

-

384-well, low-volume, black plates.

-

-

Procedure:

-

Prepare a solution of Menin (150 nM) and FITC-MBM1 (15 nM) in the assay buffer.

-

Incubate the mixture for 1 hour at room temperature in the dark to allow for binding equilibrium.

-

Prepare serial dilutions of MI-3 in DMSO.

-

Add 0.2 µL of the MI-3 dilutions to the wells of the 384-well plate.

-

Add 20 µL of the Menin/FITC-MBM1 mixture to each well. The final concentration of DMSO should be 1%.

-

Incubate the plates for 1 hour at room temperature in the dark.

-

Measure the fluorescence polarization using a suitable plate reader with excitation at 495 nm and emission at 525 nm.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction in Cells

This experiment demonstrates the ability of MI-3 to disrupt the Menin-MLL interaction within a cellular context.

-

Materials:

-

HEK293T cells.

-

Expression vector for a tagged MLL fusion protein (e.g., FLAG-MLL-AF9).

-

Antibodies: anti-FLAG antibody, anti-Menin antibody.

-

Protein A/G magnetic beads.

-

Lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.

-

MI-3 stock solution in DMSO.

-

-

Procedure:

-

Transfect HEK293T cells with the FLAG-MLL-AF9 expression vector.

-

48 hours post-transfection, treat the cells with varying concentrations of MI-3 (e.g., 12.5-50 µM) or DMSO as a control for 12-24 hours.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using an anti-Menin antibody to detect co-immunoprecipitated Menin.

-

MTT Cell Viability Assay for GI50 Determination

This assay assesses the effect of MI-3 on the proliferation of leukemia cells.

-

Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4;11, KOPN-8) and control cell lines.

-

Complete cell culture medium.

-

MI-3 stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well plates.

-

-

Procedure:

-

Seed the cells in 96-well plates at an appropriate density.

-

Treat the cells with a serial dilution of MI-3 or DMSO control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.

-

Add solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to the DMSO-treated control.

-

Colony Formation Assay

This assay evaluates the effect of MI-3 on the self-renewal capacity of leukemic progenitor cells.

-

Materials:

-

Murine bone marrow cells transduced with an MLL fusion oncogene (e.g., MLL-AF9).

-

Methylcellulose-based medium (e.g., MethoCult).

-

MI-3 stock solution in DMSO.

-

-

Procedure:

-

Plate the transduced bone marrow cells in the methylcellulose medium containing various concentrations of MI-3 or DMSO.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

-

After 7-10 days, count the number of colonies (defined as clusters of >50 cells).

-

For replating experiments, harvest the cells from the primary plates, wash, and replate them in fresh methylcellulose medium with the respective treatments to assess long-term effects on self-renewal.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to measure the effect of MI-3 on the expression of MLL target genes.

-

Materials:

-

MLL-rearranged leukemia cell line (e.g., THP-1).

-

MI-3 stock solution in DMSO.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qRT-PCR master mix.

-

Primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH).

-

-

Procedure:

-

Treat THP-1 cells with MI-3 or DMSO for a specified time (e.g., 6 days).

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Perform qRT-PCR using the synthesized cDNA, primers, and master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.

-

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of the Menin-MLL interaction in MLL-rearranged leukemia and the mechanism by which MI-3 exerts its therapeutic effect.

Caption: Mechanism of MI-3 action in MLL-rearranged leukemia.

Experimental Workflow for Inhibitor Validation

This diagram outlines the typical experimental workflow used to validate a candidate Menin-MLL inhibitor like MI-3.

Caption: Workflow for the validation of a Menin-MLL inhibitor.

Logical Flow of Discovery

This diagram illustrates the logical progression from initial concept to the identification of MI-3.

Caption: Logical flow of the discovery of MI-3.

In-Depth Technical Guide: Structure-Activity Relationship of MI-3 Analogs as Menin-MLL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in the pathogenesis of acute leukemias harboring MLL gene rearrangements. This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the aberrant expression of downstream targets such as HOXA9 and MEIS1, which in turn promotes leukemogenesis. Consequently, the development of small molecule inhibitors targeting the menin-MLL interaction has emerged as a promising therapeutic strategy. MI-3, a thienopyrimidine derivative, was one of the early potent inhibitors of this interaction, demonstrating a half-maximal inhibitory concentration (IC50) of 648 nM.[1][2][3] This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of MI-3 and its analogs, detailing the experimental protocols used for their evaluation and visualizing the key biological pathways and experimental workflows.

Data Presentation: Structure-Activity Relationship of Menin-MLL Inhibitors

The following tables summarize the quantitative data for various analogs of menin-MLL inhibitors, categorized by their core chemical scaffolds. The data highlights the impact of structural modifications on their inhibitory potency against the menin-MLL interaction and their anti-proliferative effects in MLL-rearranged leukemia cell lines.

Table 1: Thienopyrimidine Analogs

| Compound | R1 | R2 | R3 | IC50 (nM, FP) | GI50 (µM, MLL-AF9 cells) | Reference |

| MI-1 | H | H | H | 2300 | >50 | [4] |

| MI-2 | Isopropyl | H | H | 446 | ~5 | [3][4] |

| MI-3 | Isopropyl | 5,5-dimethyl-4,5-dihydrothiazol-2-yl (on piperazine) | H | 648 | ~5 | [1][3] |

| MI-463 | 4-cyanophenyl (on piperidine) | Indole-N-piperidine | H | 15 | 0.23 | [5][6] |

| MI-503 | 4-cyanophenyl (on piperidine) | 5-chloro-1H-indol-3-yl (on piperidine) | CH3 (on indole) | 14.7 | 0.22 | [5][7] |

Table 2: Piperidine Analogs

| Compound | Core Structure | R1 | R2 | IC50 (µM, FP) | Reference |

| ML227 | Piperidine | Cyclopentyl | OH | <1 | [8] |

| Analog 1 | Piperidine | H | OH | 234 | [8] |

| Analog 2 | Piperidine | Methyl | OH | >200 | [8] |

| Analog 3 | Piperidine | n-Butyl | OH | <10 | [8] |

| Analog 4 | Piperidine | i-Propyl | OH | <10 | [8] |

Table 3: Hydroxy- and Aminomethylpiperidine Analogs

| Compound | Core Structure | R Group | IC50 (nM, FP) | Reference |

| MIV-3R | Hydroxymethylpiperidine | OH | 270 | [9] |

| MIV-6 | Aminomethylpiperidine | NH2 | 56 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of MI-3 analogs.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is the primary method for quantifying the inhibitory potency of compounds against the menin-MLL interaction in vitro.[4][8]

Materials:

-

Recombinant human menin protein

-

Fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL or a longer MLL4-43 peptide)[8][10]

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4.[11]

-

Test compounds dissolved in DMSO

-

384-well black, non-binding microplates

Procedure:

-

Prepare a solution of menin protein and the fluorescently labeled MLL peptide in the assay buffer. The final concentrations should be optimized for a stable and robust signal window (e.g., 150 nM menin and 15 nM peptide).[4]

-

Incubate the protein-peptide mixture at room temperature for 1 hour in the dark to allow for binding equilibrium to be reached.[4]

-

Serially dilute the test compounds in DMSO and then further dilute into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Add a small volume (e.g., 0.2 µL) of the compound dilutions to the wells of the 384-well plate.[4]

-

Add the pre-incubated menin-MLL peptide mixture to the wells containing the compounds.

-

Incubate the plate at room temperature for 1 hour in the dark.[4]

-

Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[12]

-

The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effects of the compounds on leukemia cell lines.[4][6]

Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4;11, KOPN-8, MOLM-13) and control cell lines without MLL rearrangements.

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well clear tissue culture plates.

Procedure:

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[6]

-

Prepare serial dilutions of the test compounds in the complete medium.

-

Add the compound dilutions to the wells, and incubate the plate for the desired period (e.g., 72 hours to 7 days).[4][5]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate and carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The GI50 (half-maximal growth inhibition) values are determined from the dose-response curves.

Co-immunoprecipitation (Co-IP) for Menin-MLL Fusion Protein Interaction

This technique is used to confirm that the compounds disrupt the interaction between menin and MLL fusion proteins within a cellular context.[4][9]

Materials:

-

HEK293T cells transiently transfected with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.[13]

-

Anti-Flag antibody (for immunoprecipitation).

-

Anti-menin antibody (for Western blotting).

-

Protein A/G agarose or magnetic beads.

-

Wash Buffer: Same as Lysis Buffer.

-

Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Transfect HEK293T cells with the Flag-MLL-AF9 expression plasmid.

-

After 24-48 hours, treat the cells with the test compound or DMSO (vehicle control) for a specified time.

-

Lyse the cells in ice-cold Lysis Buffer.[13]

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.[14]

-

Incubate the pre-cleared lysates with an anti-Flag antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with Wash Buffer to remove non-specific binding proteins.[13]

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-menin antibody to detect the co-immunoprecipitated menin.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is employed to measure the effect of the inhibitors on the expression of MLL fusion protein target genes, such as HOXA9 and MEIS1.[9]

Materials:

-

MLL-rearranged leukemia cells treated with test compounds or DMSO.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., β-actin or GUSB) for normalization.[9][15]

Procedure:

-

Treat MLL-rearranged leukemia cells with the compounds for a specified duration (e.g., 6 days).[9]

-

Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using a qPCR master mix, the synthesized cDNA as a template, and specific primers for the target and housekeeping genes.

-

A typical qPCR cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Mandatory Visualization

Signaling Pathway of Menin-MLL Interaction

The following diagram illustrates the central role of the menin-MLL interaction in leukemogenesis and the mechanism of action of MI-3 and its analogs.

Caption: Menin-MLL signaling pathway and the inhibitory action of MI-3 analogs.

Experimental Workflow for Menin-MLL Inhibitor Development

This diagram outlines a typical workflow for the discovery and preclinical evaluation of menin-MLL inhibitors.

Caption: A typical drug discovery workflow for menin-MLL inhibitors.

Conclusion

The structure-activity relationship of MI-3 and its analogs has been extensively explored, leading to the development of highly potent, next-generation inhibitors of the menin-MLL interaction with low nanomolar efficacy. The thienopyrimidine scaffold of MI-3 has proven to be a valuable starting point for medicinal chemistry efforts, with modifications to the piperazine and other peripheral groups yielding significant improvements in both biochemical and cellular activity. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of new chemical entities targeting this critical oncogenic PPI. The visualizations of the signaling pathway and experimental workflow serve to contextualize the importance of this therapeutic target and the process of developing novel inhibitors. Continued research in this area holds great promise for the development of effective targeted therapies for patients with MLL-rearranged leukemias.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Graphviz [graphviz.org]

- 10. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Command Line | Graphviz [graphviz.org]

- 15. plantuml.com [plantuml.com]

A Technical Guide to Menin-MLL Inhibitor Target Engagement Assays

Introduction

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the development and progression of specific subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[1][2][3][4] The MLL fusion proteins, resulting from chromosomal translocations, require direct interaction with Menin to be recruited to chromatin, where they aberrantly activate the expression of leukemogenic target genes such as HOXA9 and MEIS1.[1][2] This dependency makes the Menin-MLL protein-protein interaction (PPI) a compelling therapeutic target.

The development of small molecule inhibitors that disrupt this interaction is a promising strategy for treating these aggressive leukemias.[1][5][6] A crucial step in the drug discovery process is to confirm that a candidate molecule physically binds to its intended target within the complex cellular environment and elicits a biological response. This process, known as target engagement, is verified using a suite of specialized biophysical and cellular assays. This guide provides an in-depth overview of the core assays used to measure and quantify the engagement of inhibitors with the Menin-MLL target, complete with experimental protocols and comparative data.

The Menin-MLL Signaling Pathway

In MLL-rearranged leukemias, the N-terminus of MLL, which is retained in all fusion proteins, binds to a pocket on the Menin protein.[1][5] This interaction is essential for tethering the MLL fusion complex to chromatin, leading to histone modifications (e.g., H3K4 trimethylation) and the subsequent upregulation of genes like HOXA9 and MEIS1, which drive leukemogenesis by promoting proliferation and blocking differentiation.[1][2][3] Menin-MLL inhibitors function by competitively binding to Menin, preventing its association with the MLL fusion protein, thereby reversing these oncogenic effects.[1][5]

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Biochemical Assays for Primary Screening

Biochemical assays are fundamental for initial high-throughput screening (HTS) to identify compounds that disrupt the Menin-MLL interaction in a purified, cell-free system.

Fluorescence Polarization (FP) Assay

The FP assay is a widely used method for screening Menin-MLL inhibitors.[7][8]

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled MLL-derived peptide. When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, and when excited with plane-polarized light, it emits depolarized light. Upon binding to the much larger Menin protein, its tumbling slows significantly, resulting in the emission of highly polarized light. An effective inhibitor will compete with the peptide for binding to Menin, releasing the peptide and causing a decrease in the FP signal.[7][9]

Caption: Principle of the Fluorescence Polarization (FP) assay.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT).[10]

-

Reconstitute purified, recombinant full-length Menin protein to a working concentration (e.g., 2 nM).[10]

-

Reconstitute a fluorescently labeled MLL peptide (e.g., FITC- or Texas Red-labeled MBM1 peptide) to a working concentration (e.g., 50 nM).[8][10]

-

Prepare serial dilutions of test compounds in DMSO, followed by dilution in the assay buffer.

-

-

Assay Execution (384-well plate format):

-

Data Acquisition:

-

Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 495 nm and emission at 525 nm for FITC).[8]

-

Calculate the FP signal (in milli-polarization units, mP) from the parallel and perpendicular fluorescence intensity values.

-

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no Menin) controls.

-

For dose-response experiments, plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

-

Cellular Assays for Target Engagement and Potency

While biochemical assays are excellent for initial screening, cellular assays are essential to confirm that an inhibitor can cross the cell membrane, bind to its target in the native cellular milieu, and exert a biological effect.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in intact cells or cell lysates.[11][12]

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated across a range of temperatures. Unbound Menin will denature and aggregate at lower temperatures, becoming insoluble. Menin stabilized by an inhibitor will remain soluble at higher temperatures. The amount of soluble Menin remaining at each temperature is then quantified, typically by Western blot or a high-throughput method like AlphaLISA.[11][13][14][15]

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

-

Cell Treatment:

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples for a short duration (e.g., 3 minutes) across a temperature gradient (e.g., 37°C to 65°C) using a thermal cycler.[15]

-

Include an unheated (37°C) control.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation.

-

-

Detection and Analysis:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of soluble Menin protein using a detection method like Western blotting or a high-throughput immunoassay.

-

Plot the percentage of soluble Menin against the temperature to generate a "melt curve." A shift in the curve to the right indicates thermal stabilization and confirms target engagement.[11][13]

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a proximity-based assay that allows for the real-time monitoring of protein-protein interactions in living cells.[16][17][18]

Principle: In a Menin-MLL BRET assay, one protein (e.g., Menin) is fused to a bioluminescent donor, such as NanoLuc® luciferase (NLuc), and the other protein (e.g., MLL) is fused to a fluorescent acceptor, like HaloTag® labeled with a fluorescent ligand.[19][20] When Menin and MLL interact, the donor and acceptor are brought into close proximity (<10 nm). Upon addition of a substrate, the luciferase emits light that excites the acceptor, which in turn emits light at a different wavelength. This energy transfer is the BRET signal. Inhibitors that disrupt the Menin-MLL interaction will decrease the BRET signal.[18][21]

Caption: Workflow for a NanoBRET™-based target engagement assay.

Experimental Protocol:

-

Cell Preparation:

-

Co-transfect mammalian cells (e.g., HEK293) with expression vectors for the Menin-donor fusion and the MLL-acceptor fusion.[20]

-

Culture the transfected cells for 24-48 hours to allow for protein expression.

-

-

Assay Execution (384-well plate format):

-

Harvest and plate the cells in white, opaque microplates.[20]

-

If using a HaloTag acceptor, add the fluorescent HaloTag ligand and incubate to allow labeling.

-

Add serial dilutions of the test compound or DMSO vehicle control to the wells.

-

Incubate to allow the compound to enter the cells and affect the protein-protein interaction.

-

-

Data Acquisition:

-

Add the luciferase substrate (e.g., furimazine for NanoLuc®).

-

Immediately measure the luminescence signals at two distinct wavelengths corresponding to the donor and acceptor emission peaks (e.g., 450nm and 600nm) using a BRET-compatible plate reader.[22]

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Plot the BRET ratio against the compound concentration and fit the curve to determine the IC50 value, representing the potency of the inhibitor in living cells.

-

Downstream Functional Assays

Confirming direct target engagement should be followed by assays that measure the functional consequences of inhibiting the Menin-MLL interaction.

-

Gene Expression Analysis: Treatment of MLL-rearranged leukemia cells with effective inhibitors leads to the downregulation of key target genes. This is typically measured by quantitative real-time PCR (qRT-PCR) for genes like HOXA9 and MEIS1. A significant reduction in their mRNA levels serves as a robust biomarker of the inhibitor's mechanism of action.[1][4][8]

-

Cell Viability and Differentiation Assays: Ultimately, a successful Menin-MLL inhibitor should selectively kill MLL-dependent leukemia cells and/or induce them to differentiate. Anti-proliferative effects are measured using cell viability assays (e.g., MTT, CellTiter-Glo) to determine GI50 values.[8][23] Induction of differentiation can be assessed by flow cytometry for myeloid differentiation markers like CD11b.[24]

Quantitative Data Summary of Menin-MLL Inhibitors

The following table summarizes publicly available data for several well-characterized Menin-MLL inhibitors, showcasing their potency across different assays.

| Inhibitor | Assay Type | Target/Cell Line | IC50 / Kᵢ / Kd | Reference |

| MI-2 | FP (Biochemical) | Menin-MLL | 446 nM (IC50) | [23] |

| MI-3 | FP (Biochemical) | Menin-MLL | 648 nM (IC50) | [23] |

| MI-463 | FP (Biochemical) | Menin-MLL | 15.3 nM (IC50) | [23] |

| MI-503 | FP (Biochemical) | Menin-MLL | 14.7 nM (IC50) | [13][23] |

| MI-503 | ITC (Biophysical) | Menin | 9 nM (Kd) | [13] |

| VTP50469 | Biochemical | Menin-MLL | 104 pM (Kᵢ) | [23] |

| VTP50469 | Cell Viability | MOLM-13 (MLL-AF9) | Low nM range (IC50) | [5] |

| M-89 | Biophysical | Menin | 1.4 nM (Kd) | [11] |

| M-89 | Cell Viability | MV-4-11 (MLL-AF4) | 25 nM (IC50) | [3] |

| M-89 | Cell Viability | MOLM-13 (MLL-AF9) | 54 nM (IC50) | [3] |

| D0060-319 | FP (Biochemical) | Menin-MLL | 7.46 nM (IC50) | [25] |

| D0060-319 | Cell Viability | MV4-11 (MLL-AF4) | 4.0 nM (IC50) | [25] |

| D0060-319 | Cell Viability | MOLM-13 (MLL-AF9) | 1.7 nM (IC50) | [25] |

| BAY-155 | TR-FRET | Menin-MLL | 8 nM (IC50) | [10] |

| BAY-155 | ITC (Biophysical) | Menin | 75 nM (Kd) | [10] |

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery, ensuring that a compound's therapeutic effects are derived from its intended mechanism of action. For Menin-MLL inhibitors, a multi-assay approach is critical. It begins with high-throughput biochemical screens like Fluorescence Polarization to identify initial hits, followed by crucial cellular assays such as CETSA and BRET to confirm direct binding in a physiological context. Finally, functional assays measuring downstream gene expression and selective anti-leukemic activity provide the definitive link between target engagement and the desired therapeutic outcome. The detailed methodologies and comparative data presented here serve as a technical resource for researchers dedicated to advancing this promising class of targeted cancer therapies.

References

- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menin-MLL protein-protein interaction inhibitors: a patent review (2014-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 10. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. biorxiv.org [biorxiv.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]

- 20. biorxiv.org [biorxiv.org]

- 21. nuvucameras.com [nuvucameras.com]

- 22. protocols.io [protocols.io]

- 23. selleckchem.com [selleckchem.com]

- 24. researchgate.net [researchgate.net]

- 25. ascopubs.org [ascopubs.org]

Downstream effects of Menin-MLL inhibitor 3 on HOXA9

An In-Depth Technical Guide to the Downstream Effects of Menin-MLL Inhibitor 3 (MI-3) on HOXA9

Executive Summary

The interaction between the nuclear protein Menin and the MLL (KMT2A) family of histone methyltransferases is a critical dependency in a subset of aggressive acute leukemias, particularly those harboring MLL gene rearrangements or NPM1 mutations. This oncogenic complex drives a leukemogenic gene expression program, with the homeobox transcription factor HOXA9 being a principal downstream target. Overexpression of HOXA9 is essential for inducing a block in hematopoietic differentiation and promoting uncontrolled proliferation.

This technical guide details the effects of Menin-MLL Inhibitor 3 (MI-3), a small molecule designed to disrupt this protein-protein interaction. By competitively binding to Menin, MI-3 evicts the MLL fusion protein complex from chromatin, leading to the specific and potent downregulation of HOXA9 and its key cofactor, MEIS1. This guide presents the quantitative effects of this class of inhibitors on gene expression and cell viability, provides detailed protocols for key validation experiments, and visualizes the core signaling pathways and experimental workflows.

The Menin-MLL-HOXA9 Axis in Acute Leukemia

In normal hematopoiesis, the MLL1 protein is part of a complex that deposits activating histone marks (H3K4 trimethylation) at the promoters of target genes, including the HOXA cluster, which are crucial for proper development. In MLL-rearranged (MLL-r) leukemia, the N-terminus of MLL is fused to one of over 50 different partner proteins. This fusion protein retains the Menin-binding domain, which is essential for its ability to target chromatin and drive the expression of pro-leukemic genes.[1]

The central downstream effector of the Menin-MLL fusion complex is HOXA9.[2] The sustained, high-level expression of HOXA9 and its cofactor MEIS1 is a hallmark of MLL-r leukemia and is indispensable for leukemic transformation and maintenance.[3][4] This establishes the Menin-MLL interaction as a prime therapeutic target to suppress HOXA9 and reverse the leukemic state.

Mechanism of Action of Menin-MLL Inhibitor 3 (MI-3)

MI-3 is a potent small molecule that specifically targets the Menin-MLL protein-protein interaction.[5] Its mechanism involves binding to a deep pocket on the surface of Menin that is normally occupied by the MLL protein.[6] This competitive inhibition has two primary consequences:

-

Disruption of Chromatin Occupancy: By preventing the Menin-MLL interaction, MI-3 leads to the dissociation of the MLL fusion protein complex from the regulatory regions of target genes like HOXA9. This results in a reduction of local H3K4 and H3K79 methylation, histone marks associated with active transcription, thereby silencing gene expression.[1][2]

-

Induction of Menin Degradation: Some studies suggest a secondary mechanism where the binding of inhibitors to Menin promotes its interaction with the Hsp70/CHIP ubiquitin ligase complex, leading to ubiquitination and subsequent degradation of the Menin protein via the proteasome pathway.[6] This further dismantles the oncogenic complex.

Figure 1: The Menin-MLL signaling pathway driving HOXA9 expression in leukemia.

Figure 2: Mechanism of action for Menin-MLL Inhibitor 3 (MI-3).

Quantitative Data on Inhibitor Activity and Downstream Effects

The efficacy of MI-3 and related compounds has been quantified through biochemical assays, cell-based proliferation assays, and gene expression analyses.

Table 1: Biochemical and Cellular Potency of Menin-MLL Inhibitors

| Compound | Assay Type | Metric | Value | Cell Line(s) / System | Reference |

|---|---|---|---|---|---|

| MI-3 | Fluorescence Polarization | IC₅₀ | 648 nM | In vitro binding assay | [5][7] |

| MI-3 | Isothermal Titration Calorimetry | Kd | 201 nM | In vitro binding assay | [5] |

| MI-3 | Cell Proliferation | GI₅₀ | Dose-dependent | KOPN-8, MV4;11 | [5] |

| MI-503 | Cell Proliferation | GI₅₀ | 250 - 570 nM | Panel of MLL-r lines | [8] |

| MI-3454 | Cell Proliferation | GI₅₀ | 7 - 27 nM | Panel of MLL-r lines |[9] |

Table 2: Downstream Effects on HOXA9 and MEIS1 Gene Expression

| Compound | Treatment | Target Gene | Result | Cell Line / Model | Reference |

|---|---|---|---|---|---|

| MI-3 | 6.25 - 25 µM (6 days) | HOXA9, MEIS1 | Substantial reduction | THP-1 (MLL-AF9) | [5] |

| MI-2 * | 12.5 - 25 µM (6 days) | Hoxa9, Meis1 | >80% decrease in mRNA | MLL-AF9 transformed BMCs | [2] |

| MI-503 | Sub-micromolar conc. | Hoxa9, Meis1 | Markedly reduced expression | MLL leukemia cells |[8] |

*MI-2 is a closely related analog of MI-3, and its effects are considered representative of this inhibitor class.

Experimental Protocols

Validating the downstream effects of MI-3 on HOXA9 requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Figure 3: Experimental workflow to assess the effects of MI-3 on HOXA9.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for HOXA9 Expression

Objective: To quantify the relative mRNA levels of HOXA9 and MEIS1 in leukemia cells following treatment with MI-3.

Materials:

-

MLL-rearranged cell lines (e.g., THP-1, MV4;11)

-

MI-3 inhibitor and DMSO (vehicle control)

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., ACTB, GAPDH)

-

qRT-PCR instrument

Procedure:

-

Cell Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL. Treat with a range of MI-3 concentrations (e.g., 5 µM to 25 µM) and a DMSO vehicle control for 24, 48, and 72 hours.

-

RNA Extraction: Harvest cells by centrifugation. Extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix: 10 µL SYBR Green master mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL.

-

Thermal Cycling: Run the qPCR plate on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes (HOXA9, MEIS1) to the housekeeping gene.[10]

Protocol: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if MI-3 reduces the occupancy of Menin at the HOXA9 gene promoter.

Materials:

-

Treated and control cells (minimum 10 x 10⁶ cells per IP)

-

Formaldehyde (37%)

-

Glycine

-

ChIP lysis and wash buffers

-

Sonicator

-

ChIP-grade anti-Menin antibody (e.g., Bethyl Laboratories) and IgG control

-

Protein A/G magnetic beads

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cells with MI-3 (e.g., 12.5 µM) or DMSO for 72-96 hours. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with either the anti-Menin antibody or a negative control IgG.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use qPCR with primers designed to amplify specific regions of the HOXA9 promoter to quantify the amount of precipitated DNA.[2] Results are typically expressed as a percentage of the input chromatin.

Protocol: Cell Viability Assay (CellTiter-Glo®)

Objective: To measure the effect of MI-3 on the proliferation and viability of leukemia cells.

Materials:

-

Leukemia cell lines

-

Opaque-walled 96-well plates

-

MI-3 inhibitor

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Addition: Add serial dilutions of MI-3 to the wells. Include wells with DMSO as a vehicle control and wells with medium only for background measurement.

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background reading, normalize the data to the DMSO control wells, and plot the results as percent viability versus log[inhibitor concentration]. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.[11]

Conclusion

Menin-MLL inhibitor 3 (MI-3) and its analogs represent a targeted therapeutic strategy for a defined subset of acute leukemias. The core downstream effect of this inhibitor is the direct and robust transcriptional repression of the master oncogene HOXA9 and its collaborator MEIS1. By disrupting the critical Menin-MLL interaction, MI-3 effectively dismantles the epigenetic machinery required to sustain high levels of HOXA9 expression. This specific, on-target mechanism leads to a cascade of anti-leukemic consequences, including the arrest of proliferation, induction of apoptosis, and promotion of myeloid differentiation. The quantitative data and experimental frameworks provided in this guide serve as a technical resource for researchers working to further understand and exploit this promising therapeutic axis.

References

- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]

- 11. Co-inhibition of HDAC and MLL-menin interaction targets MLL-rearranged acute myeloid leukemia cells via disruption of DNA damage checkpoint and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on MI-3 Induced Apoptosis in Acute Myeloid Leukemia

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of the small molecule inhibitor MI-3 in inducing apoptosis in acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements. The document details the molecular pathways, presents key quantitative data, outlines experimental protocols, and includes visual diagrams to facilitate understanding.

Introduction: The Role of Menin-MLL Interaction in AML

Acute myeloid leukemia is a hematologic malignancy characterized by the clonal expansion of myeloid blasts. A subset of AML, often associated with a poor prognosis, is driven by chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene. These translocations generate oncogenic MLL fusion proteins that are critical for leukemogenesis. The oncogenic activity of MLL fusion proteins is dependent on their interaction with the nuclear protein menin. Menin acts as a scaffold, tethering the MLL fusion protein complex to chromatin, which leads to the aberrant expression of downstream target genes, including the HOXA gene cluster and MEIS1. This dysregulation of gene expression is a key driver of leukemic cell proliferation and survival.

MI-3: A Targeted Inhibitor of the Menin-MLL Interaction

MI-3 is a potent and specific small-molecule inhibitor that disrupts the crucial protein-protein interaction between menin and MLL fusion proteins. By binding to a pocket on menin that is essential for its interaction with MLL, MI-3 competitively inhibits the formation of the menin-MLL complex. This disruption leads to the downregulation of MLL target genes, cell cycle arrest, cellular differentiation, and ultimately, the induction of apoptosis in MLL-rearranged AML cells.

Quantitative Data Presentation

The efficacy of MI-3 has been characterized through various in vitro studies. The following tables summarize the key quantitative data related to its biochemical and cellular activities.

Table 1: Biochemical Activity of MI-3

| Parameter | Value | Method |

| Kd vs. Menin | 201 nM | Isothermal Titration Calorimetry |

| IC50 (Menin-MLL Interaction) | 648 nM | Fluorescence Polarization Assay |

Source:

Table 2: Cellular Activity of MI-3 in MLL-Rearranged AML Cell Lines

| Cell Line | MLL Fusion Protein | Assay Type | IC50/EC50 | Treatment Duration |

| MV4;11 | MLL-AF4 | Growth Inhibition | Dose-dependent | 72 hours |

| KOPN-8 | MLL-ENL | Growth Inhibition | Dose-dependent | 72 hours |

| MV4;11 | MLL-AF4 | Apoptosis (Annexin V) | Dose-dependent increase | 48 hours |

Source:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of MI-3 induced apoptosis and a typical experimental workflow for its evaluation.

Caption: MI-3 signaling pathway leading to apoptosis in AML.

Caption: Experimental workflow for evaluating MI-3 in AML cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used in the study of MI-3.

5.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate AML cells (e.g., MV4;11, KOPN-8) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: Add serial dilutions of MI-3 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

5.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat AML cells with various concentrations of MI-3 for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by MI-3.

5.3. Gene Expression Analysis (Quantitative Real-Time PCR)

This technique is used to measure the changes in the expression of MLL target genes.

-

RNA Extraction: Following treatment with MI-3 for a specified period (e.g., 6 days for THP-1 cells), extract total RNA from the AML cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

MI-3 represents a promising therapeutic agent for MLL-rearranged AML by specifically targeting the menin-MLL interaction, a key dependency in this leukemia subtype. Its ability to induce apoptosis and inhibit cell proliferation has been demonstrated in various preclinical models. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working on advancing targeted therapies for acute myeloid leukemia. Further investigation into the in vivo efficacy and potential combination therapies with MI-3 is warranted.

Menin-MLL Inhibition: A Targeted Therapeutic Strategy for NPM1-Mutant Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) with mutations in the Nucleophosmin 1 (NPM1) gene represents the most common genetic subtype of adult AML, accounting for approximately 30% of all cases.[1][2] While often associated with a more favorable prognosis compared to other AML subtypes, relapse remains a significant challenge, highlighting a critical unmet need for effective targeted therapies.[3][4] A groundbreaking therapeutic approach has emerged with the development of small molecule inhibitors targeting the interaction between Menin and the KMT2A (Mixed-Lineage Leukemia or MLL) protein. This interaction is now understood to be a critical dependency for the survival of NPM1-mutant leukemic cells.

This technical guide provides a comprehensive overview of the core biology, mechanism of action, preclinical and clinical data, and key experimental methodologies related to Menin-MLL inhibitors in the context of NPM1-mutant AML. It is intended to serve as a resource for researchers, scientists, and drug development professionals working to advance this promising class of therapeutics.

The Core Biology: NPM1 Mutations and Menin-MLL Dependency

The NPM1 gene encodes a nucleolar phosphoprotein that shuttles between the nucleus and cytoplasm, playing roles in ribosome biogenesis, DNA repair, and tumor suppression through regulation of proteins like ARF and p53.[5][6][7] In NPM1-mutant AML, a frameshift mutation leads to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c).[5][8]

This cytoplasmic mislocalization is not merely a biomarker but a key driver of leukemogenesis. Emerging evidence has revealed that NPM1c, in concert with the nuclear export protein XPO1, hijacks the Menin-KMT2A/MLL complex.[9] Menin acts as a critical scaffold protein, tethering the KMT2A histone methyltransferase to chromatin.[10][11][12] This complex is essential for the transcriptional activation of key leukemogenic genes, most notably the HOXA9 and MEIS1 homeobox genes.[4][13][14] Overexpression of HOXA9 and MEIS1 is a hallmark of both NPM1-mutant and KMT2A-rearranged leukemias, leading to a block in hematopoietic differentiation and uncontrolled proliferation of myeloid blasts.[4][13][15]

Therefore, the Menin-KMT2A interaction represents a critical oncogenic dependency in NPM1-mutant AML, making it an ideal target for therapeutic intervention.

Mechanism of Action of Menin-MLL Inhibitors

Menin inhibitors are orally bioavailable small molecules designed to fit into the binding pocket on Menin that KMT2A normally occupies, thereby disrupting their protein-protein interaction.[3][11][12] By competitively inhibiting this binding, these agents effectively evict the KMT2A complex from the promoters of its target genes.

The downstream consequences are rapid and profound:

-

Transcriptional Reprogramming: Inhibition of the Menin-KMT2A interaction leads to a significant downregulation of HOXA9 and MEIS1 mRNA expression.[13][16][17]

-

Induction of Differentiation: The suppression of the leukemogenic program releases the block on myeloid differentiation. Leukemic blasts begin to mature, as evidenced by the increased expression of surface markers like CD11b.[16][17]

-

Induction of Apoptosis: The loss of critical survival signals driven by the HOX/MEIS1 axis ultimately triggers programmed cell death (apoptosis) in the leukemic cells.[4][13]

This mechanism represents a targeted, non-cytotoxic approach that reverses the epigenetic dysregulation at the heart of NPM1-mutant AML.

Preclinical Efficacy

The therapeutic potential of Menin-MLL inhibition was first established in extensive preclinical studies using NPM1-mutant AML cell lines and patient-derived xenograft (PDX) models. These studies demonstrated potent and selective anti-leukemic activity.

| Compound | Cell Line | Genotype | IC50 / GI50 | Citation |

| MI-3454 | OCI-AML3 | NPM1-mutant | ~10-30 nM (GI50) | [6] |

| DSP-5336 | OCI-AML3 | NPM1-mutant | 10-30 nM (IC50) | [16] |

| JNJ-75276617 (Bleximenib) | OCI-AML3 | NPM1-mutant | 0.024 µM (IC50) | [11] |

| Ziftomenib | OCI-AML3 | NPM1-mutant | Potent activity reported | [1] |

| Revumenib (SNDX-5613) | OCI-AML3 | NPM1-mutant | Potent activity reported | [18] |

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values demonstrate the high potency of these compounds against NPM1-mutant AML cells in vitro.

In vivo studies using mouse models of NPM1-mutated leukemia showed that single-agent treatment with Menin-MLL inhibitors could induce complete remission, reduce leukemia burden, and significantly extend survival.[6]

Clinical Development and Efficacy

Several Menin-MLL inhibitors have advanced into clinical trials, with multiple agents demonstrating significant clinical activity in heavily pretreated patients with relapsed or refractory (R/R) NPM1-mutant AML. Revumenib (Revuforj) received FDA approval for this indication in October 2025, marking a major milestone for this therapeutic class.[19]

Revumenib (SNDX-5613)

The approval of revumenib was based on the pivotal Phase 2 portion of the AUGMENT-101 trial.

Table 1: Efficacy of Revumenib in R/R NPM1-mutant AML (AUGMENT-101 Trial)

| Endpoint | Result (Efficacy Evaluable, n=64-65) | Citation(s) |

|---|---|---|

| CR + CRh Rate | 23% - 23.4% | [1][19][20][21] |

| Overall Response Rate (ORR) | 46.9% - 48.1% | [7][19] |

| Composite Complete Remission (CRc) | 29.7% - 32.5% | [20][22] |

| Median Time to CR/CRh | 2.76 - 2.8 months | [1][19][20] |

| Median Duration of CR/CRh | 4.5 - 4.7 months | [1][7][20] |

| MRD Negativity in CR/CRh Responders | 64% (9/14) | [23] |

| Median Overall Survival (All Patients) | 4.0 - 4.8 months | [20][22] |

| Median Overall Survival (CR/CRh Responders) | 23.3 months |[20][22] |

Ziftomenib (KO-539)

Ziftomenib has also shown compelling efficacy in the Phase 1/2 KOMET-001 trial and is under priority review by the FDA.[2][24]

Table 2: Efficacy of Ziftomenib in R/R NPM1-mutant AML (KOMET-001 Trial)

| Endpoint | Result (Phase 2, n=92) | Citation(s) |

|---|---|---|

| CR + CRh Rate | 22% | [3][24] |

| Overall Response Rate (ORR) | 33% | [3][16] |

| Median Time to CR/CRh | 2.8 months | [4] |

| MRD Negativity in CR/CRh Responders | 61% - 65% | [3][4] |

| Median Overall Survival (All Patients) | 6.6 months | [3][16] |

| Median Overall Survival (Responders) | 16.4 months |[4] |

Emerging Menin-MLL Inhibitors

Other inhibitors are demonstrating promising early-stage results.

Table 3: Efficacy of Emerging Menin-MLL Inhibitors in R/R NPM1-mutant AML

| Inhibitor | Trial | Population | Endpoint | Result | Citation(s) |

|---|---|---|---|---|---|

| Bleximenib (JNJ-75276617) | Phase 1b (w/ Ven/Aza) | R/R AML (KMT2Ar/NPM1m) | ORR | 82% | [19][24] |

| cCR Rate | 59% | [19] | |||

| DSP-5336 | Phase 1/2 | R/R AML (KMT2Ar/NPM1m) | ORR | 57% | [5] |

| | | | CR/CRh Rate | 24% |[5] |

Safety and Tolerability

The safety profile of Menin-MLL inhibitors is generally manageable. The most notable on-target toxicity is Differentiation Syndrome (DS) , a known complication of therapies that induce myeloid differentiation.

Table 4: Common Treatment-Related Adverse Events (TRAEs) (Grade ≥3)

| Adverse Event | Revumenib (AUGMENT-101) | Ziftomenib (KOMET-001) | Bleximenib (w/ Ven/Aza) |

|---|---|---|---|

| Differentiation Syndrome | 10.7% - 16.0% | 15% | 3% |

| Febrile Neutropenia | 13% - 37.2% | 26% | N/A |

| QTc Prolongation | 13.8% - 21% | Not clinically significant | No related events |

| Anemia | 14% - 27.4% | 20% | N/A |

| Thrombocytopenia | 11% | 20% | N/A |

Citations:[14][18][19][20][23][24]

Differentiation syndrome is manageable with corticosteroids and temporary interruption of the drug.[3][24] Unlike conventional chemotherapy, myelosuppression rates are generally low with monotherapy.[16][24]

Key Experimental Protocols

Validating the mechanism of action and efficacy of Menin-MLL inhibitors involves a standard set of preclinical assays.

In Vitro Colony-Forming Cell (CFC) Assay

This assay assesses the ability of leukemic progenitor cells to proliferate and form colonies in a semi-solid medium, a measure of their "stemness" and clonogenic potential.

Methodology:

-

Cell Preparation: Isolate mononuclear cells from primary AML patient samples or use established NPM1-mutant AML cell lines (e.g., OCI-AML3).

-

Treatment: Culture cells in the presence of serial dilutions of the Menin-MLL inhibitor or a vehicle control (e.g., DMSO).

-

Plating: Suspend approximately 100,000 treated cells in a methylcellulose-based medium (e.g., MethoCult) supplemented with appropriate human cytokines (e.g., SCF, IL-3, EPO).[25][26]

-

Culture: Plate 1.1 mL of the cell/methylcellulose mixture into 35 mm non-tissue culture treated dishes in duplicate or triplicate.[27][28] Incubate at 37°C in a humidified, 5% CO₂ incubator for 10-14 days.[25]

-

Analysis: Enumerate the number and assess the morphology of colonies under an inverted microscope. A reduction in colony number and a shift towards more differentiated morphologies indicate drug efficacy.

Gene Expression Analysis by qRT-PCR

This technique is used to quantify the downregulation of key Menin-MLL target genes, such as HOXA9 and MEIS1.

Methodology:

-

Cell Culture and Treatment: Culture NPM1-mutant AML cells and treat with the Menin-MLL inhibitor at various concentrations and time points.

-

RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Calculate the relative gene expression changes (fold change) in inhibitor-treated samples compared to vehicle-treated controls using the ΔΔCt method.

Apoptosis Assessment by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis following drug treatment.

Methodology:

-

Cell Culture and Treatment: Treat NPM1-mutant AML cells with the Menin-MLL inhibitor for a specified duration (e.g., 24-72 hours).

-

Staining: Harvest cells and wash with PBS. Resuspend cells in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye like Propidium Iodide (PI).[12]

-

Incubation: Incubate the cells in the dark for approximately 15 minutes at room temperature.[12]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

-

Future Directions and Conclusion

The approval of revumenib and the promising data from other agents like ziftomenib have established Menin-MLL inhibition as a cornerstone of therapy for R/R NPM1-mutant AML. The field is now rapidly moving towards several key areas:

-

Combination Therapies: Clinical trials are underway evaluating Menin inhibitors in combination with standard-of-care agents like venetoclax and azacitidine (Ven/Aza) and intensive chemotherapy (7+3).[19] Early data suggests these combinations can yield even higher response rates.[19][24]

-

Frontline Treatment: Studies are being initiated to move Menin inhibitors into the newly diagnosed setting, with the goal of improving frontline cure rates and reducing the risk of relapse.[4]

-

Mechanisms of Resistance: Research is ongoing to understand potential mechanisms of resistance to Menin inhibitors, including mutations in the MEN1 gene itself.[13][23]

References

- 1. kuraoncology.com [kuraoncology.com]

- 2. targetedonc.com [targetedonc.com]